molecular formula C8H13NO2 B11920398 Methyl 1-aminospiro[2.3]hexane-1-carboxylate

Methyl 1-aminospiro[2.3]hexane-1-carboxylate

Cat. No.: B11920398
M. Wt: 155.19 g/mol
InChI Key: FVOGRNQYJSGESU-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[23]hexane-1-carboxylate is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-aminospiro[2.3]hexane-1-carboxylate typically involves a multi-step process starting from 3-methylidenecyclobutanecarbonitrile. The synthetic route includes a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile, followed by a chemoselective reduction of the nitro and cyano groups, and finally, hydrolysis of the ester moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminospiro[2.3]hexane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or cyano groups to primary amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides (R-X) or halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary amines.

Scientific Research Applications

Methyl 1-aminospiro[2.3]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-aminospiro[2.3]hexane-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. Its conformational rigidity allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-aminospiro[23]hexane-1-carboxylate is unique due to its methyl ester group, which can be hydrolyzed to yield the corresponding carboxylic acid

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-aminospiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-6(10)8(9)5-7(8)3-2-4-7/h2-5,9H2,1H3

InChI Key

FVOGRNQYJSGESU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12CCC2)N

Origin of Product

United States

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